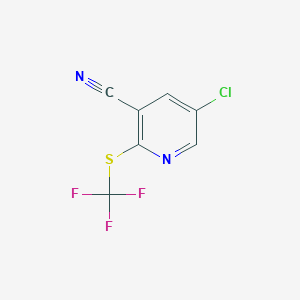

5-Chloro-2-(trifluoromethylthio) nicotinonitrile

Description

BenchChem offers high-quality 5-Chloro-2-(trifluoromethylthio) nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(trifluoromethylthio) nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H2ClF3N2S |

|---|---|

Molecular Weight |

238.62 g/mol |

IUPAC Name |

5-chloro-2-(trifluoromethylsulfanyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C7H2ClF3N2S/c8-5-1-4(2-12)6(13-3-5)14-7(9,10)11/h1,3H |

InChI Key |

OFTFDFUSQVGDQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1C#N)SC(F)(F)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Strategic Synthesis & Application of SCF₃-Substituted Nicotinonitrile Derivatives

Executive Summary

The "Fluorine Effect" in Heterocyclic Scaffolds

In modern medicinal chemistry, the nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure, serving as the core for numerous kinase inhibitors, antimicrobial agents, and survivin inhibitors. However, the optimization of these pharmacophores often hits a wall regarding membrane permeability and metabolic stability.

This guide addresses the strategic incorporation of the trifluoromethylthio (

Part 1: The Pharmacophore & Strategic Rationale

Structural Logic

The synergy between the nicotinonitrile core and the

-

The Nicotinonitrile Core: The nitrile group (

) at position 3 acts as a potent hydrogen bond acceptor, often interacting with serine or threonine residues in enzyme active sites (e.g., the hinge region of kinases). -

The

Substituent: When positioned at C4 or C6, the bulky, lipophilic

Biological Targets

Research indicates that

-

Survivin Inhibition: Targeting the anti-apoptotic protein survivin in cancer therapy.

-

IKK-

Inhibition: Modulating the NF- -

Carbonic Anhydrase Inhibition: The sulfonamide-like properties of oxidized sulfur derivatives make them viable for glaucoma and diuretic therapy.

Part 2: Synthetic Methodologies

The synthesis of

Pathway A: Multicomponent Reactions (De Novo)

For high-throughput library generation, the One-Pot Multicomponent Reaction (MCR) is preferred. This approach assembles the pyridine ring with the

The Protocol Logic:

-

Reagents: Aromatic aldehyde, Malononitrile, Ketone (bearing

or precursor), Ammonium Acetate.[1] -

Mechanism: Knoevenagel condensation followed by Michael addition and cyclization.[2]

-

Advantage: Atom economy and avoidance of transition metal catalysts.

Pathway B: Late-Stage Functionalization (LSF)

For optimizing a lead compound, LSF is superior. It involves converting a halogenated nicotinonitrile (usually chloro- or iodo-) into the

The Reagent Choice:

-

Nucleophilic Source:

or -

Electrophilic Source: N-trifluoromethylthiosaccharin (Billard’s reagent) – less common for electron-deficient rings but useful for activating C-H bonds.

Visualization of Synthetic Logic

Figure 1: Comparison of De Novo (MCR) vs. Late-Stage Functionalization pathways for accessing SCF3-nicotinonitriles.

Part 3: Experimental Protocols

Protocol 1: Copper-Mediated Trifluoromethylthiolation (LSF)

Best for converting 2-chloro-nicotinonitriles to 2-

Materials:

-

Substrate: 2-chloro-nicotinonitrile derivative (1.0 equiv)

-

Reagent:

(1.5 equiv) or -

Catalyst: CuI (10 mol%) if using silver salt

-

Ligand: 1,10-phenanthroline (20 mol%)

-

Solvent: Diglyme or DMSO (Anhydrous)

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Flame-dry a Schlenk tube and purge with Argon. Why? Moisture acts as a nucleophile, hydrolyzing the

anion to thiocarbonyl fluoride. -

Reagent Loading: Add the chloronicotinonitrile,

, CuI, and phenanthroline to the tube. -

Solvation: Add anhydrous DMSO via syringe.

-

Reaction: Heat to 80–100°C for 12 hours. Note: Electron-deficient pyridines require higher temperatures than electron-rich arenes to overcome the activation energy of the oxidative addition step.

-

Workup: Dilute with EtOAc, wash with water (to remove DMSO) and brine.

-

Purification: Silica gel chromatography. Caution:

compounds are lipophilic; they will elute faster than the parent chloro-compound.

Protocol 2: Microwave-Assisted One-Pot Synthesis (MCR)

Best for generating 2-amino-3-cyano-4-aryl-pyridines.

Materials:

-

Aromatic Aldehyde (1.0 equiv)

-

Acetophenone (1.0 equiv)

-

Malononitrile (1.0 equiv)

-

Ammonium Acetate (1.5 equiv)

-

Solvent: Ethanol (or solvent-free)

Step-by-Step Workflow:

-

Mixing: Combine all reagents in a microwave-safe vial.

-

Irradiation: Irradiate at 300W, 100°C for 5–10 minutes.

-

Validation: Monitor TLC for the disappearance of the aldehyde.

-

Isolation: Cool to room temperature. The product usually precipitates.

-

Recrystallization: Filter the solid and recrystallize from hot ethanol. Why? This removes unreacted ammonium acetate and sticky oligomers without column chromatography.

Part 4: Comparative Data & SAR Analysis

The following table summarizes the impact of the

| Substituent (R) | Lipophilicity ( | Hammett ( | Metabolic Stability | Primary Application |

| -H | 0.00 | 0.00 | Low | Baseline |

| -Cl | 0.71 | 0.23 | Moderate | Halogen bonding |

| -CF₃ | 0.88 | 0.54 | High | Metabolic blocking |

| -SCF₃ | 1.44 | 0.50 | Very High | Membrane Permeability |

| -OCF₃ | 1.04 | 0.35 | High | H-bond acceptor modulation |

Key Insight: The

SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) logic for SCF3-nicotinonitriles.

References

-

RSC Publishing. (2013). Efficient synthesis of SCF3-containing 3-alkenylquinoxalinones via three-component radical cascade reaction.[3] Organic & Biomolecular Chemistry.[1][2][3][4][5]

-

Osaka University. (2024). Asymmetric Synthesis of SCF3-Substituted Alkylboronates by Copper-Catalyzed Hydroboration. Angewandte Chemie.[6]

-

MDPI. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. Molecules.[1][2][4][5][6][7][8][9][10][11]

-

ResearchGate. (2014). Synthesis of 2-amino-3-cyanopyridine derivatives: A survivin inhibitor study.[12]

-

Semantic Scholar. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.[1]

-

NIH PubMed. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient synthesis of SCF3-containing 3-alkenylquinoxalinones via three-component radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient synthesis of SCF3-substituted tryptanthrins by a radical tandem cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Asymmetric Synthesis of SCF3-Substituted Alkylboronates by Copper-Catalyzed Hydroboration of 1-Trifluoromethylthioalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinonitrile - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 12. researchgate.net [researchgate.net]

Commercial suppliers of high-purity 5-Chloro-2-(trifluoromethylthio) nicotinonitrile

Strategic Sourcing & Quality Validation of 5-Chloro-2-(trifluoromethylthio)nicotinonitrile

Executive Summary

The molecule 5-Chloro-2-(trifluoromethylthio)nicotinonitrile represents a high-value fluorinated pyridine intermediate, critical in the synthesis of next-generation agrochemicals (e.g., flonicamid analogs) and lipophilic pharmaceutical candidates.[1][2] Its structural core combines a deactivated pyridine ring with a highly lipophilic trifluoromethylthio (

This guide addresses the scarcity of "off-the-shelf" bulk suppliers for this specific isomer by establishing a Custom Synthesis & Validation Protocol . It shifts the focus from simple catalog searching to a technical procurement strategy, ensuring researchers secure high-purity material from capable Contract Manufacturing Organizations (CMOs).[1][2]

Part 1: Chemical Profile & Significance[1][2]

The target molecule features three distinct functional handles on a pyridine scaffold, each dictating its reactivity and stability profile.[1][2]

| Feature | Chemical Moiety | Function & Risk |

| Scaffold | Pyridine | Electron-deficient heterocycle; prone to nucleophilic attack at C2/C6.[1][2] |

| Pos 2 | Trifluoromethylthio ( | Critical Feature. Increases lipophilicity (Hansch |

| Pos 3 | Nitrile ( | Electron-withdrawing group (EWG); activates C2 for substitution.[1][2] Risk:[1][2][4] Hydrolysis to amide/acid under strong acidic/basic conditions.[1][2] |

| Pos 5 | Chlorine ( | Secondary handle for cross-coupling (Suzuki/Buchwald).[1][2] Risk:[1][2][4] Potential for competitive displacement if not controlled.[1][2] |

Target Structure:

-

IUPAC: 5-Chloro-2-(trifluoromethylthio)pyridine-3-carbonitrile[1][2]

-

Commercial Status: Custom Synthesis Target / Low-Volume Catalog Item.

Part 2: Synthesis-Derived Impurity Profiling

To validate a supplier, you must understand how they made the compound.[1][2] The presence of specific impurities reveals the synthesis route and the vendor's purification capabilities.[1][2]

Primary Synthesis Route: Nucleophilic Aromatic Substitution ( )

The most scalable route involves displacing a halide at Position 2 using a trifluoromethylthiolating agent (e.g.,

Mechanism & Impurity Logic:

Figure 1: Synthesis pathway highlighting the origin of critical impurities. The 2-Fluoro displacement is favored due to the activating 3-CN group.[1][2]

Critical Impurities to Specify in COA:

-

Hydrolysis Byproduct: 5-Chloro-2-hydroxynicotinonitrile (arises if the reaction solvent is wet).[1][2]

-

Oxidation Byproducts: Sulfoxides (

) or Sulfones ( -

Halogen Scrambling: If

is used at high temps, trace Cl/F exchange can occur at Position 5.[1][2]

Part 3: Supplier Landscape & Selection Strategy

Since this is not a commodity chemical, "searching" is replaced by "sourcing."[1][2] Vendors fall into three tiers.

Tier 1: Specialized Fluorochemistry Vendors (Best for Quality)

These suppliers specialize in handling fluorinating reagents (

-

Examples: Fluorochem, Apollo Scientific, Matrix Scientific, Oakwood Chemical.[1][2]

-

Action: Check their catalogs for "Fluorinated Pyridines."[1][2] If the exact molecule is missing, request a quote starting from CAS 1807007-21-1.[1][2]

Tier 2: Custom Synthesis CROs (Best for Scale)

For quantities >100g, contract research organizations (CROs) are required.[1][2]

-

Examples: WuXi AppTec, Pharmablock, Enamine, ChemPartner.[1][2]

-

Strategy: Provide the synthesis route (Step 2) to reduce their R&D time and cost.

Tier 3: Aggregators (High Risk)[1][2]

-

Risk: These often list "virtual inventory."[1][2] Always demand a Batch-Specific H-NMR and F-NMR before purchase.[1][2]

Sourcing Decision Matrix

Figure 2: Decision logic for procuring non-commodity fluorinated intermediates.

Part 4: Quality Control & Validation Protocols

Do not accept a generic Certificate of Analysis (CoA).[1][2] The following protocols are mandatory for validating the

Protocol A: -NMR Verification (The Gold Standard)

The

-

Method: Dissolve 10mg in

. -

Expected Shift:

to -

Acceptance Criteria: Single peak >98% integration. Any secondary peaks suggest oxidation (

) or hydrolysis.[1][2]

Protocol B: HPLC-MS for Purity

Standard C18 columns may struggle with the high lipophilicity of the

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1][2]

-

Mobile Phase:

-

Gradient: High organic start required.[1][2] 50% B to 95% B over 10 mins.

-

Detection: UV at 254 nm (Pyridine ring) and MS (ESI+).[1]

-

Note: The

group is stable, but look for the mass of the hydrolysis product (Loss of

Part 5: Handling & Safety

-

Hazard Class: Nitriles are toxic by ingestion/inhalation.[1][2] The

group releases toxic fluoride/sulfur species upon thermal decomposition.[1][2] -

Storage: Store at 2-8°C under inert gas (Argon). The thio-linkage is susceptible to slow oxidation by atmospheric oxygen over months.[1][2]

-

Solubility: Highly soluble in DCM, DMSO, Ethyl Acetate.[1][2] Poor solubility in water.[1][2]

References

-

Billard, T., et al. (2000).[1][2] Trifluoromethylthiolation of aromatics: A new approach.[1][2] Tetrahedron Letters.[1][2] [1]

-

Sokolenko, T. M., & Yagupolskii, Y. L. (2024).[1][2] 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds.[1][2] Journal of Organic and Pharmaceutical Chemistry.[1][2]

-

PubChem Compound Summary. 2-Chloro-5-fluoronicotinonitrile (Precursor Data).

-

Leroux, F., et al. (2005).[1][2] Trifluoromethyl ethers and thioethers as tools for medicinal chemistry.[1][2] ChemMedChem.[1][2] [1]

Sources

- 1. EP1340747A1 - Process for the preparation of 2-halogene-alkyl nicotinic acid alkyl-esters - Google Patents [patents.google.com]

- 2. Trifluoromethylpyridine | Hangzhou Cheminspire technologies Co., Ltd. [cheminspire.com]

- 3. Synthesis method of 4-trifluoromethyl nicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

Methodological & Application

Preparation of pesticide precursors from 5-Chloro-2-(trifluoromethylthio) nicotinonitrile

Executive Summary

The molecule 5-Chloro-2-(trifluoromethylthio)nicotinonitrile (referred to herein as Scaffold-A ) represents a "privileged structure" in modern agrochemical discovery.[1] It sits at the intersection of two dominant insecticide classes: Neonicotinoids (Group 4A) and Sulfoximines (Group 4C).

The strategic value of Scaffold-A lies in its unique substitution pattern:

-

2-Trifluoromethylthio (

): A highly lipophilic, metabolically stable bioisostere of the trifluoromethyl group. It serves as a precursor to sulfoxides and sulfoximines , the pharmacophores responsible for high-affinity binding to insect Nicotinic Acetylcholine Receptors (nAChR). -

3-Cyano (

): A versatile handle for hydrolysis to nicotinamides (common in Flonicamid-type aphicides) or reduction to amines.[1] -

5-Chloro (

): A reactive site for cross-coupling (Suzuki/Stille) to attach lipophilic tails, essential for cuticular penetration in pests.[1]

This guide details the synthetic protocols to diverge Scaffold-A into three distinct classes of pesticide precursors.

Strategic Reaction Workflow

The following flowchart illustrates the divergent synthesis pathways available from Scaffold-A.

Figure 1: Divergent synthetic pathways from Scaffold-A to major insecticide classes.[1]

Detailed Experimental Protocols

Protocol A: Oxidative Imination (The Sulfoximine Route)

Objective: Convert the sulfide (

Step 1: Oxidation to Sulfoxide

-

Reagents: Sodium Periodate (

), Ruthenium Trichloride ( -

Solvent: Acetonitrile / Water /

(2:2:1 biphasic system).

-

Charge: In a 250 mL round-bottom flask, dissolve Scaffold-A (10.0 mmol) in Acetonitrile (20 mL) and

(10 mL). -

Catalyst: Add

(0.05 mmol, 0.5 mol%). -

Oxidant: Add a solution of

(15.0 mmol, 1.5 eq) in Water (30 mL) dropwise over 20 minutes. Note: The reaction is exothermic; maintain temperature < 30°C using a water bath. -

Monitor: Stir vigorously for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1). The sulfoxide is significantly more polar than the sulfide.

-

Workup: Quench with saturated

(10 mL). Extract with DCM ( -

Yield: Expect 85-92% of the Sulfoxide intermediate.[2]

Step 2: Rhodium-Catalyzed Imination

-

Reagents: Trifluoroacetamide (source of N), Iodobenzene diacetate (oxidant),

(catalyst). -

Context: This installs the

group on the sulfur.

-

Charge: Dissolve the Sulfoxide (5.0 mmol) in DCM (25 mL).

-

Additives: Add Trifluoroacetamide (10.0 mmol), MgO (20.0 mmol, acid scavenger), and

(2.5 mol%). -

Oxidant: Add PhI(OAc)2 (7.5 mmol) in one portion.

-

Reaction: Reflux at 40°C for 12 hours.

-

Purification: Filter through a Celite pad. Purify via flash chromatography (SiO2, gradient 0-40% EtOAc in Heptane).

-

Result: The protected N-trifluoroacetyl sulfoximine . Deprotection (MeOH/K2CO3) yields the free sulfoximine precursor.

Protocol B: Regioselective Nitrile Hydrolysis

Objective: Convert the 3-CN group to a primary amide (

Method: Radziszewski Hydrolysis

-

Preparation: Suspend Scaffold-A (10 mmol) in Ethanol (30 mL) and DMSO (5 mL).

-

Base: Add

(1.0 eq) dissolved in minimal water. -

Reagent: Cool to 0°C. Add 30% Hydrogen Peroxide (

, 5.0 eq) dropwise. Caution: Gas evolution ( -

Control: Allow to warm to room temperature and stir for 2 hours. Do not heat.

-

Quench: Pour into ice water (100 mL). The product usually precipitates as a white solid.

-

Isolation: Filter and wash with cold water. Recrystallize from Ethanol.

-

Data Point: This yields the 2-(trifluoromethylthio)-5-chloronicotinamide , a direct analog of the aphicide Flonicamid.[1]

Protocol C: C-5 Suzuki-Miyaura Coupling

Objective: Functionalize the 5-position to increase lipophilicity or introduce aromatic complexity.

Selectivity: The 5-Cl bond is weaker than the C-F bonds in the

-

System:

(3 mol%), -

Solvent: 1,4-Dioxane / Water (4:1), degassed.

-

Procedure:

-

Mix Scaffold-A , boronic acid, and base in the solvent.

-

Degas with

for 15 minutes. -

Add Pd catalyst.

-

Heat to 90°C for 6 hours.

-

-

Note: If the boronic acid contains electron-withdrawing groups, switch to a more active catalyst system like

/ XPhos.

Comparative Data Table

| Parameter | Protocol A (Sulfoximine) | Protocol B (Amide) | Protocol C (Coupling) |

| Primary Target | Sucking Pests (Aphids/Whiteflies) | Aphids (Feeding Inhibitors) | Mites/Lepidoptera |

| Key Reagent | Boronic Acid / Pd | ||

| Limiting Factor | Cost of Rh catalyst | Over-hydrolysis to acid | Catalyst poisoning by Sulfur |

| Typical Yield | 65-75% (2 steps) | 85-90% | 70-85% |

| Safety Risk | Exothermic oxidation | Peroxide instability | Heavy metal waste |

Safety & Handling (SDS Summary)

-

HCN Hazard: While the nitrile is stable, acidic hydrolysis can theoretically release HCN. Always maintain basic pH during Protocol B.

-

Sulfur Compounds: The starting material and sulfide intermediates are likely volatile and malodorous. Use a fume hood with a bleach scrubber.

-

Oxidants: Mixing

with organic solvents (Protocol A) requires strict temperature control to prevent thermal runaway.

References

-

Dow AgroSciences (Corteva). "Sulfoximine insecticides: Chemistry, mode of action and basis for efficacy." Pesticide Biochemistry and Physiology, 2013.[3][4] Link

-

Bayer CropScience. "Substituted enaminocarbonyl compounds and their use as insecticides." US Patent 20110166185. (Describes the general synthesis of trifluoromethyl-substituted pyridine precursors). Link

-

Syngenta Participations AG. "Process for the preparation of sulfoximines." WO Patent 2008/097235. (Protocols for Rh-catalyzed imination of sulfides). Link

-

Ishihara Sangyo Kaisha. "Process for producing trifluoromethylpyridine derivatives." EP Patent 0013474.[5] (Foundational chemistry for trifluoromethyl-pyridine scaffolds). Link

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 5. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

Troubleshooting & Optimization

Minimizing hydrolysis side reactions of 5-Chloro-2-(trifluoromethylthio) nicotinonitrile

Technical Support Center: Stability Protocols for 5-Chloro-2-(trifluoromethylthio) nicotinonitrile

Ticket ID: #TFL-5CL-PYR-001 Subject: Minimizing Hydrolysis & Degradation Pathways Status: Open Priority: High (Irreversible Degradation Risk)[1]

Executive Summary: The Stability Paradox

You are working with 5-Chloro-2-(trifluoromethylthio) nicotinonitrile , a highly functionalized pyridine intermediate.[1][2] Its utility in drug discovery and agrochemistry stems from its high electrophilicity.[1][2] However, this same property makes it notoriously unstable in the presence of moisture.[2][3]

The Core Issue: This molecule suffers from "Dual-Site Electrophilicity."[1][2]

-

The Nitrile (C3-CN): Susceptible to classical hydrolysis (→ Amide → Acid).[1][2][3]

-

The C2-Position: The combination of the electron-withdrawing nitrile (C3) and chlorine (C5) activates the C2 position.[3] Water can act as a nucleophile here, displacing the valuable trifluoromethylthio (-SCF

) group via Nucleophilic Aromatic Substitution (

This guide provides the protocols necessary to suppress both degradation pathways.

Module 1: The Chemistry of Instability (Root Cause Analysis)[3]

To prevent degradation, you must understand the competing pathways.[2][3] The diagram below illustrates how water destroys your molecule.[2]

Figure 1: Competing degradation pathways.[1][2][3] Note that Path 2 (Displacement of SCF

Module 2: Storage & Handling Protocols

Standard Operating Procedure (SOP-STG-04)

| Parameter | Specification | Technical Rationale |

| Temperature | -20°C (Freezer) | Kinetic suppression of spontaneous hydrolysis.[1] |

| Atmosphere | Argon or Nitrogen | CO |

| Container | Amber Glass, Parafilm Sealed | Prevents light-induced radical decomposition of the C-S bond.[1][2] |

| Desiccant | P | Standard silica gel is often insufficient for long-term storage of this specific class.[1][2] |

Module 3: Reaction Optimization (The "Danger Zone")

Most hydrolysis occurs during reaction setup or workup.[1][2] Follow these strict guidelines.

Solvent Selection

-

Recommended: Anhydrous Acetonitrile (MeCN) , Dichloromethane (DCM) , or Toluene .[1][2][3]

-

AVOID: Alcohols (MeOH, EtOH).[1][2][3] Alkoxides will displace the -SCF

group to form ethers.[1][2]

Base Selection (Critical)

If your reaction requires a base (e.g., for a coupling reaction), you must avoid generating free hydroxide (OH⁻).[1][2][3]

Water Scavenging

Add 3Å Molecular Sieves (activated) directly to the reaction vessel. This is a mandatory step for reactions running longer than 4 hours.[1][2]

Module 4: Troubleshooting & FAQs

Q1: I see a new spot on TLC that is more polar than my starting material. Is it the amide?

-

Diagnostic: Check the mass spectrum.[2]

-

Fix: If it is the 2-Hydroxy derivative, your base is too strong or wet.[1][2] Switch to an anhydrous phosphate base.[1][2]

Q2: My reaction turned yellow/orange immediately upon adding the base.

-

Analysis: This often indicates the formation of a Meisenheimer complex or displacement of the -SCF

group. -

Fix: Ensure the temperature is controlled (start at 0°C). If using an amine base, ensure it is sterically hindered (e.g., switch from Et

N to DIPEA).[1][2][3]

Q3: Can I use aqueous workup?

-

Protocol: Quench the reaction with saturated NH

Cl (buffered pH ~5-6) at 0°C. Extract immediately into DCM/EtOAc. -

Avoid: Do not use 1M HCl (hydrolyzes nitrile) or 1M NaOH (displaces SCF

).[1][2][3]

Q4: I need to remove the -SCF3 group later. How do I keep it now?

-

Insight: The C-S bond is redox-active.[1][2] Avoid using reducing metals (Zn, Mg) or radical initiators (AIBN) in early steps if you intend to keep the SCF

intact.[1][2][3]

References & Authoritative Grounding

-

Reactivity of 2-Substituted Pyridines:

-

Nitrile Hydrolysis Mechanisms:

-

Trifluoromethylthiolation Stability:

-

Handling Electron-Deficient Pyridines:

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 5-Chloro-2-(trifluoromethylthio) nicotinonitrile before handling.

Sources

Optimizing catalyst selection for coupling 5-Chloro-2-(trifluoromethylthio) nicotinonitrile

Core Directive & Substrate Analysis

The Challenge: You are attempting to couple 5-Chloro-2-(trifluoromethylthio)nicotinonitrile . This is not a standard aryl chloride coupling; it is a "push-pull" electronic minefield.

-

The "Pull" (Deactivation): The pyridine ring is electron-deficient (

-deficient). The nitrile (-CN) at C3 and the trifluoromethylthio (-SCF -

The "Trap" (Side Reactions): The highly electron-deficient nature of the ring makes the C2 position (bearing the -SCF

group) highly susceptible to Nucleophilic Aromatic Substitution (

Strategic Goal:

Select a catalyst system that is electron-rich enough to force oxidative addition at C5, while using mild bases to preserve the fragile C2-SCF

Catalyst Selection Matrix (The "Engine")

Do not use generic catalysts like Pd(PPh

Primary Recommendation: Bulky, Electron-Rich Systems

| System | Catalyst / Ligand | Why it works for this substrate |

| Option A (Gold Standard) | XPhos Pd G4 (or XPhos + Pd | Steric Bulk & Electronics: XPhos is an electron-rich dialkylbiaryl phosphine. It accelerates oxidative addition into electron-poor chlorides. The bulky structure prevents the pyridine nitrogen from coordinating to and poisoning the Pd center. |

| Option B (Robustness) | Pd-PEPPSI-IPr | NHC Ligand: The N-Heterocyclic Carbene (NHC) ligand is a stronger |

| Option C (Cost-Effective) | Pd(dppf)Cl | Bidentate Stability: Often effective for "tricky" heterocycles. The large bite angle facilitates reductive elimination, though it may be slower than XPhos for the initial oxidative addition. |

Interactive Troubleshooting Guide (Q&A)

Scenario 1: "I see no conversion of the starting material."

Diagnosis: Failed Oxidative Addition. The catalyst cannot break the C-Cl bond because the pyridine ring is pulling electron density away from it.

-

Q: Which catalyst are you using?

-

If Pd(PPh

)

-

-

Q: What is your solvent temperature?

-

If < 80°C: Aryl chlorides on deactivated rings require energy. Increase to 100°C in 1,4-dioxane or toluene.

-

-

Q: Is the catalyst poisoned?

-

Check: The nitrile (-CN) and pyridine nitrogen can bind to Pd. Ensure you are using a catalyst with a bulky ligand (like XPhos or IPr) to sterically block these coordination sites.

-

Scenario 2: "I see conversion, but I'm losing the -SCF3 group."

Diagnosis: Nucleophilic Attack (

-

Q: Which base are you using?

-

If NaOEt, NaOMe, or KOH: These are strong nucleophiles. Avoid immediately.

-

Solution: Switch to mild, non-nucleophilic bases. K

PO

-

-

Q: Are you using water?

-

If Yes: Hydroxide ions (

) generated in situ can attack. -

Solution: Switch to anhydrous conditions . Use Anhydrous 1,4-Dioxane with Cs

CO

-

Scenario 3: "The reaction stalls at 50% conversion."

Diagnosis: Catalyst Deactivation / Protodehalogenation.

-

Q: Is the reaction turning black (Pd black precipitation)?

-

Solution: Your ligand is dissociating. Add free ligand (e.g., 1 mol% extra XPhos) to stabilize the active species.

-

-

Q: Are you seeing the dechlorinated product (H instead of Cl)?

-

Solution: This is "protodehalogenation." It often happens in alcoholic solvents (MeOH, EtOH). Switch to Toluene or Dioxane .

-

Visualizing the Pathway

The following diagram illustrates the decision logic for optimizing this specific reaction.

Caption: Logical flow for avoiding SNAr side-reactions while overcoming the oxidative addition barrier.

Recommended Experimental Protocol

Protocol: Suzuki Coupling of 5-Chloro-2-(trifluoromethylthio)nicotinonitrile

Note: This protocol uses anhydrous conditions to minimize SCF

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid/Ester: 1.2 – 1.5 equiv

-

Catalyst: XPhos Pd G4 (2.0 mol%)

-

Base: K

PO -

Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step:

-

Setup: Charge a reaction vial with the chloropyridine substrate, boronic acid, K

PO -

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes (evacuate/refill x3). Critical: Oxygen poisons the electron-rich phosphine.

-

Solvent: Add anhydrous 1,4-Dioxane via syringe.

-

Reaction: Heat the block to 90°C with vigorous stirring.

-

Tip: Stirring must be fast to suspend the insoluble phosphate base.

-

-

Monitoring: Check by LCMS at 2 hours.

-

Target Mass: Product M+1.

-

Watch for: Mass of Substrate minus Cl plus H (Protodehalogenation).

-

-

Workup: Filter through a pad of Celite (to remove Pd and salts), dilute with EtOAc, wash with brine, dry over Na

SO

References

-

Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Describes the efficacy of XPhos for deactivated aryl chlorides).

-

Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada–Corriu Cross-Coupling Reaction." Chemistry – A European Journal. (Details the stability of PEPPSI catalysts).

-

BenchChem Technical Review. (2025). "Reactivity of 2,5-Dibromo-3-(trifluoromethyl)pyridine." (Analogous chemistry regarding electron-deficient pyridines).

-

Pluta, R., & Rueping, M. (2014). "Selective and Scalable Synthesis of Trifluoromethanesulfenamides... using Electrophilic SCF3 Reagent." Chemistry – A European Journal. (Discusses stability and reactivity of the SCF3 group).

-

Molander, G. A., et al. (2002).[1] "Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates." Journal of Organic Chemistry. (Provides base/solvent conditions for sensitive substrates).

Sources

Technical Support Center: Safe Handling of Trifluoromethylthio Compounds

Welcome to the Technical Support Center for the safe and effective handling of trifluoromethylthio (SCF3) compounds in the research and development laboratory. The unique physicochemical properties of the trifluoromethylthio group, such as its high lipophilicity and strong electron-withdrawing nature, have made it a valuable moiety in the design of pharmaceuticals and agrochemicals.[1][2][3] However, the reactivity of the reagents used to introduce this functional group necessitates a thorough understanding of their handling precautions to ensure laboratory safety and experimental success.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions in a user-friendly format.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during the storage, handling, and use of trifluoromethylthio compounds.

Q1: My trifluoromethylthiolating reagent appears to have decomposed upon storage. What could be the cause and how can I prevent this?

A1: Several factors can contribute to the decomposition of trifluoromethylthiolating reagents. Many of these reagents, such as N-(Trifluoromethylthio)saccharin, are sensitive to moisture and light.[4]

-

Causality: The N-S bond in many electrophilic trifluoromethylthiolating reagents is susceptible to hydrolysis. Exposure to atmospheric moisture can lead to the breakdown of the reagent, reducing its efficacy and potentially generating hazardous byproducts. Some reagents may also be thermally unstable over long periods at room temperature.

-

Troubleshooting & Prevention:

-

Storage: Always store reagents in a cool, dark, and dry environment. For long-term storage, a freezer at -20°C under an inert atmosphere (e.g., nitrogen or argon) is recommended. For short-term storage, refrigeration at 4°C is suitable.[4]

-

Inert Atmosphere: When handling the reagent, work under an inert atmosphere as much as possible to minimize exposure to air and moisture. Use of a glovebox or Schlenk line techniques is highly recommended.

-

Visual Inspection: Before use, visually inspect the reagent. A change in color or texture from the manufacturer's description can be an indicator of decomposition. For example, N-(Trifluoromethylthio)saccharin should be a white solid.[4]

-

Q2: I am observing low yields or no reaction in my trifluoromethylthiolation experiment. What are the potential reasons?

A2: Low or no yield in a trifluoromethylthiolation reaction can stem from several sources, ranging from reagent quality to reaction conditions.

-

Causality & Troubleshooting:

-

Reagent Inactivity: As mentioned in Q1, the reagent may have decomposed. It is crucial to use a fresh or properly stored reagent.

-

Solvent Purity: The presence of water or other protic impurities in the solvent can quench the electrophilic reagent. Always use dry, anhydrous solvents.

-

Substrate Reactivity: The reactivity of the nucleophile is a critical factor. Electron-rich substrates generally react more readily with electrophilic trifluoromethylthiolating reagents.[1][2] For less reactive substrates, a more powerful reagent, a catalyst, or harsher reaction conditions may be necessary.[1][2]

-

Incorrect Stoichiometry: Ensure the correct molar ratios of reactants are being used. A slight excess of the trifluoromethylthiolating reagent is often employed.

-

Temperature and Reaction Time: The reaction may require optimization of temperature and time. Some reactions proceed at room temperature, while others may need heating.[5] Monitor the reaction progress by a suitable analytical technique like TLC or NMR.

-

Q3: The reaction mixture has turned a dark color. Is this normal?

A3: While some reactions may undergo color changes, a significant darkening of the reaction mixture can indicate side reactions or decomposition.

-

Causality & Troubleshooting:

-

Decomposition: The trifluoromethylthiolating reagent or the product may be unstable under the reaction conditions, leading to the formation of colored byproducts.

-

Side Reactions: The reagent may be reacting with the solvent or impurities.

-

Investigation: If the desired product is not being formed, and significant color change is observed, it is advisable to stop the reaction and investigate the cause. Consider running the reaction at a lower temperature or using a different solvent.

-

Q4: What are the primary hazards associated with trifluoromethylthio compounds and their reagents?

A4: The primary hazards are related to their reactivity and potential toxicity. For instance, N-(Trifluoromethylthio)saccharin is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[6]

-

Hazard Overview:

-

Acute Toxicity: Harmful via oral, dermal, and inhalation routes.[6]

-

Irritation: Causes skin and eye irritation.[6]

-

Respiratory Effects: May cause respiratory irritation.[6]

-

Reactivity: Can react vigorously with nucleophiles. While the trifluoromethyl group itself is generally very stable, the reagents designed to deliver it are, by necessity, reactive.[7]

-

Q5: What should I do in case of a spill?

A5: In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and contamination.

-

Spill Response Protocol:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

-

Personal Protective Equipment (PPE): Before cleaning up a small spill, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.

-

Cleanup: Carefully sweep up the absorbent material (or the solid spill) into a designated hazardous waste container. Avoid generating dust.

-

Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or acetone), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

-

Reporting: Report the spill to your laboratory supervisor or safety officer.

-

Part 2: Experimental Protocols & Safety

This section provides detailed step-by-step procedures for key workflows involving trifluoromethylthio compounds, with an emphasis on safety.

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are the first line of defense against exposure to hazardous chemicals.

-

Engineering Controls: All work with trifluoromethylthio compounds should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if they become contaminated.

-

Body Protection: A flame-resistant lab coat should be worn at all times. Ensure it is fully buttoned.

-

Footwear: Closed-toe shoes are required in the laboratory.

-

General Workflow for a Trifluoromethylthiolation Reaction

The following is a generalized protocol for an electrophilic trifluoromethylthiolation reaction. Specific conditions will vary depending on the substrate and reagent used.

Caption: General workflow for a laboratory-scale trifluoromethylthiolation reaction.

Step-by-Step Methodology:

-

Preparation: Assemble oven-dried glassware under an inert atmosphere (nitrogen or argon).

-

Addition of Reactants: In the reaction flask, dissolve the substrate in the appropriate anhydrous solvent.

-

Addition of Reagent: Add the trifluoromethylthiolating reagent portion-wise or as a solution in the anhydrous solvent.

-

Reaction Conditions: Stir the reaction mixture at the predetermined temperature for the required time.

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, LC-MS, or NMR).

-

Quenching: Once the reaction is complete, cool the mixture to 0°C in an ice bath and slowly add a quenching agent.

-

Work-up: Perform an aqueous work-up to remove any water-soluble byproducts. This may involve washing with saturated sodium bicarbonate solution and brine.[8]

-

Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.[8]

Quenching and Waste Disposal

Proper quenching of unreacted reagents and disposal of waste are critical for laboratory safety and environmental responsibility.

Quenching Protocol for Excess Electrophilic Trifluoromethylthiolating Reagents:

-

Cooling: In a fume hood, cool the reaction mixture containing the excess reagent to 0°C in an ice bath.

-

Dilution: Dilute the reaction mixture with an inert solvent (e.g., THF or toluene) to reduce the concentration of the reactive species.

-

Slow Addition of Quenching Agent: Slowly and cautiously add a nucleophilic quenching agent. A common choice is a solution of sodium bisulfite or a primary or secondary amine (e.g., diethylamine) in an appropriate solvent. The addition should be done dropwise with vigorous stirring.

-

Monitoring: Monitor the quenching process for any signs of an exothermic reaction (e.g., gas evolution, temperature increase).

-

Neutralization: After the initial quenching, a more protic source like methanol or water can be slowly added to ensure complete deactivation of any remaining reactive species.

-

Final Work-up: Proceed with the standard aqueous work-up.

Caption: Decision tree for quenching a trifluoromethylthiolation reaction.

Waste Disposal:

All waste generated from experiments with trifluoromethylthio compounds should be treated as hazardous waste.

-

Solid Waste: Contaminated items such as gloves, paper towels, and silica gel should be placed in a clearly labeled solid hazardous waste container.

-

Liquid Waste:

-

Organic solvents and quenched reaction mixtures should be collected in a designated halogenated or non-halogenated organic waste container, as appropriate for the solvents used.

-

Aqueous waste from the work-up should be collected in a designated aqueous hazardous waste container. Due to the presence of fluorine, some institutions may have a specific waste stream for fluorinated compounds.[9] Always consult your institution's waste disposal guidelines.[10]

-

Never dispose of organofluorine compounds down the drain, as they can be persistent in the environment.[11][12]

-

Part 3: Quantitative Data Summary

This table summarizes key data for a common electrophilic trifluoromethylthiolating reagent, N-(Trifluoromethylthio)saccharin.

| Property | Value | Reference |

| Chemical Formula | C8H4F3NO3S2 | [6] |

| CAS Number | 1647073-46-8 | [6] |

| Physical Form | Solid | |

| Storage Temperature | Freezer, under -20°C (long-term) | |

| Signal Word | Warning | [6] |

| Hazard Statements | H302, H312, H332, H315, H319, H335 | [6] |

References

- Jiang, X., Meyer, D., Baran, D., & an der Heiden, M. (2020). Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry.

- Synquest Labs. (n.d.). N-(Trifluoromethylthio)

- Fumagalli, G., et al. (n.d.). Organocatalytic α-trifluoromethylthiolation of silylenol ethers: batch vs continuous flow reactions. AIR Unimi.

- Swedish Environmental Protection Agency. (n.d.). Emission of Perfluoroalkyl Acids and Unidentified Organofluorine from Swedish Municipal Waste Incineration Plants. Environmental Science & Technology Letters.

- Sigma-Aldrich. (n.d.). N-(Trifluoromethylthio)saccharin.

- Benchchem. (n.d.). Application Notes and Protocols: N-(Trifluoromethylthio)

- Organic Syntheses. (2017).

- Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. r/chemistry.

- Chemenu. (n.d.). N-(trifluoromethylthio)saccharin.

- PNAS. (2025). U.S.

- Organic Syntheses. (2025). Preparation of S-Trifluoromethyl Trifluoromethanesulfo- nothioate (TTST), a Highly Versatile and Atom-economical Trifluoromethylthiolating Agent. Organic Syntheses, 102, 562–581.

- Tokyo Chemical Industry Co., Ltd. (n.d.). N-(Trifluoromethylthio)saccharin.

- Accounts of Chemical Research. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(6), 1740-1752.

- ResearchGate. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods.

- Synthesis. (n.d.).

- Laboratory Liquid Waste Disposal Flow Chart. (n.d.).

- GOV.UK. (2026). PFAS Plan: building a safer future together.

- Accounts of Chemical Research. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Accounts of Chemical Research, 47(5), 1513-22.

- Accounts of Chemical Research. (n.d.). Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source.

- ResearchGate. (n.d.).

- Fisher Scientific. (n.d.).

- PNAS. (2025).

- PubMed. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. Accounts of Chemical Research, 48(6), 1740-1752.

- SlideShare. (2017).

- Beilstein Journal of Organic Chemistry. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 37.

- Molecules. (2025).

- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- PubMed Central. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 37.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. reddit.com [reddit.com]

- 8. air.unimi.it [air.unimi.it]

- 9. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]

- 10. gov.uk [gov.uk]

- 11. news-medical.net [news-medical.net]

- 12. pnas.org [pnas.org]

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Chloro-2-(trifluoromethylthio)nicotinonitrile

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into molecular architecture. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 5-Chloro-2-(trifluoromethylthio)nicotinonitrile, a compound of interest in medicinal and materials chemistry. Due to the limited availability of direct experimental data in public repositories, this guide leverages established NMR principles and data from analogous structures to provide a robust predictive analysis. Furthermore, we will compare these predicted spectral characteristics with those of a structurally related and commercially available alternative, 2-Chloro-5-(trifluoromethyl)nicotinonitrile, to highlight the influence of substituent placement and functionality on the NMR spectra.

The Significance of Structural Analysis in Substituted Nicotinonitriles

Substituted nicotinonitrile frameworks are prevalent in a wide array of biologically active compounds and functional materials. The introduction of fluorine-containing moieties, such as the trifluoromethylthio (-SCF₃) and trifluoromethyl (-CF₃) groups, can profoundly alter the physicochemical and pharmacological properties of these molecules. Therefore, unambiguous characterization is a critical step in their synthesis and application.

Experimental Protocol for NMR Data Acquisition

While the data presented herein is predictive, the following outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra for compounds of this class.

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the analytical sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is often a suitable starting point for similar heterocyclic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

2. NMR Spectrometer Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, ensuring sharp and symmetrical peaks.

3. Data Acquisition Parameters:

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | Standard single-pulse ('zg30') | Proton-decoupled single-pulse ('zgpg30') |

| Spectral Width (SW) | ~12-15 ppm | ~220-240 ppm |

| Acquisition Time (AQ) | 2-4 seconds | 1-2 seconds |

| Relaxation Delay (D1) | 1-5 seconds | 2-5 seconds |

| Number of Scans (NS) | 16-64 | 1024-4096 |

| Temperature | 298 K | 298 K |

4. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra to obtain a pure absorption lineshape.

-

Perform baseline correction to ensure accurate integration.

-

Reference the spectra to the internal standard (TMS at 0.00 ppm).

Predicted ¹H and ¹³C NMR Spectral Analysis of 5-Chloro-2-(trifluoromethylthio)nicotinonitrile

The molecular structure of 5-Chloro-2-(trifluoromethylthio)nicotinonitrile is presented below, with atoms numbered for clarity in the spectral assignments.

Caption: Molecular structure of 5-Chloro-2-(trifluoromethylthio)nicotinonitrile.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-6 | 8.5 - 8.7 | Doublet (d) | ~2.5 Hz (⁴J) | Deshielded due to proximity to the electronegative nitrogen atom. Shows long-range coupling to H-4. |

| H-4 | 7.8 - 8.0 | Doublet (d) | ~2.5 Hz (⁴J) | Influenced by the electron-withdrawing cyano and chloro groups. Shows long-range coupling to H-6. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit six distinct signals for the carbon atoms of the nicotinonitrile core and one for the trifluoromethyl group.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constant (J, Hz) | Rationale |

| C2 | 155 - 158 | Quartet (q) | ~2-4 Hz (³JCF) | Attached to the electronegative nitrogen and sulfur atoms. Shows coupling to the fluorine atoms of the CF₃ group. |

| C3 | 110 - 113 | Singlet (s) | - | Shielded carbon, attached to the cyano group. |

| C4 | 140 - 143 | Singlet (s) | - | Aromatic CH carbon. |

| C5 | 135 - 138 | Singlet (s) | - | Attached to the electronegative chlorine atom. |

| C6 | 150 - 153 | Singlet (s) | - | Aromatic CH carbon, deshielded by the adjacent nitrogen atom. |

| CN | 115 - 118 | Singlet (s) | - | Characteristic chemical shift for a nitrile carbon. |

| CF₃ | 128 - 131 | Quartet (q) | ~270-280 Hz (¹JCF) | Typical range for a CF₃ group attached to a sulfur atom. Shows a large one-bond coupling to fluorine. |

Comparative Analysis: 2-Chloro-5-(trifluoromethyl)nicotinonitrile

To provide a comparative context, we will now analyze the predicted NMR spectra of 2-Chloro-5-(trifluoromethyl)nicotinonitrile.

Caption: Molecular structure of 2-Chloro-5-(trifluoromethyl)nicotinonitrile.

Predicted ¹H NMR Data for the Alternative

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 8.8 - 9.0 | Singlet (s) or narrow doublet | ~2 Hz (⁴J) |

| H-4 | 8.1 - 8.3 | Singlet (s) or narrow doublet | ~2 Hz (⁴J) |

Predicted ¹³C NMR Data for the Alternative

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F coupling) | Predicted Coupling Constant (J, Hz) |

| C2 | 152 - 155 | Singlet (s) | - |

| C3 | 112 - 115 | Singlet (s) | - |

| C4 | 138 - 141 | Quartet (q) | ~4-6 Hz (³JCF) |

| C5 | 125 - 128 | Quartet (q) | ~30-35 Hz (²JCF) |

| C6 | 151 - 154 | Quartet (q) | ~4-6 Hz (³JCF) |

| CN | 114 - 117 | Singlet (s) | - |

| CF₃ | 122 - 125 | Quartet (q) | ~270-280 Hz (¹JCF) |

Discussion and Comparative Insights

The predicted NMR data reveals key differences between 5-Chloro-2-(trifluoromethylthio)nicotinonitrile and 2-Chloro-5-(trifluoromethyl)nicotinonitrile, stemming from the distinct electronic effects and positions of the substituents.

-

¹H NMR Comparison: The protons in both molecules are expected to appear as two distinct signals in the downfield region, characteristic of a disubstituted pyridine ring. The precise chemical shifts will be influenced by the combined electron-withdrawing effects of the chloro, cyano, and fluorine-containing groups. The coupling between H-4 and H-6 is a four-bond coupling (⁴J), which is typically small (2-3 Hz).

-

¹³C NMR Comparison: The most significant differences are anticipated in the ¹³C NMR spectra.

-

In 5-Chloro-2-(trifluoromethylthio)nicotinonitrile, the C2 carbon is expected to show a small quartet coupling to the CF₃ group through the sulfur atom (³JCF).

-

In contrast, for 2-Chloro-5-(trifluoromethyl)nicotinonitrile, the CF₃ group is directly attached to the pyridine ring at the C5 position. This will result in a large two-bond coupling (²JCF) to C5 and smaller three-bond couplings (³JCF) to C4 and C6. These characteristic coupling patterns are powerful diagnostic tools for confirming the position of the trifluoromethyl group.

-

The direct attachment of the highly electronegative trifluoromethyl group in the alternative compound is expected to have a more pronounced shielding/deshielding effect on the adjacent carbons compared to the trifluoromethylthio group.

-

Workflow for NMR Spectral Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a novel compound using NMR spectroscopy.

Caption: A generalized workflow for NMR data analysis and structure elucidation.

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra for 5-Chloro-2-(trifluoromethylthio)nicotinonitrile and a comparative analysis with 2-Chloro-5-(trifluoromethyl)nicotinonitrile. While experimental verification is the gold standard, this predictive approach, grounded in fundamental NMR principles and data from analogous compounds, offers valuable insights for researchers. The distinct predicted chemical shifts and, most importantly, the ¹³C-¹⁹F coupling patterns serve as key diagnostic markers to differentiate between these and other related isomers. This guide serves as a practical reference for the structural characterization of complex heterocyclic molecules in the fields of drug discovery and materials science.

References

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 5-Chloro-2-(trifluoromethylthio)nicotinonitrile

Executive Summary & Structural Context[1]

5-Chloro-2-(trifluoromethylthio)nicotinonitrile is a high-value heterocyclic building block, particularly in the synthesis of agrochemicals and fluorinated pharmaceuticals. Its unique structural motif—combining a lipophilic trifluoromethylthio (–SCF₃) group with a reactive nitrile and a chloro-handle—presents specific challenges and opportunities in mass spectrometry (MS).

This guide provides a technical comparison of ionization behaviors and fragmentation pathways.[1][2] Unlike standard pyridines, the presence of the –SCF₃ moiety introduces a distinct fragmentation "fingerprint" that serves as a critical quality attribute (CQA) during structural validation.

Molecule Specifications

-

Formula: C₇H₂ClF₃N₂S

-

Monoisotopic Mass: 237.958 u

-

Key Functional Groups:

-

Pyridine Core: Base structure, prone to ring opening at high energies.

-

–SCF₃: Labile C–S and S–C bonds; distinctive loss of CF₃.

-

–Cl: Isotope signature (³⁵Cl/³⁷Cl).

-

–CN: Generally stable, directs fragmentation.

-

Theoretical Isotope Distribution & Molecular Ion

Before analyzing fragmentation, the molecular ion (

| Isotope | Mass (u) | Abundance (%) | Origin |

| M (Monoisotopic) | 237.96 | 100% | ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ³²S |

| M+1 | 238.96 | ~9.2% | ¹³C contributions |

| M+2 | 239.96 | ~36.5% | ³⁷Cl (32%) + ³⁴S (4.5%) |

Analyst Note: The M+2 peak is approximately 1/3 the height of the parent peak due to the ³⁵Cl/³⁷Cl ratio. Deviations from this 3:1 ratio indicate potential co-eluting impurities or incorrect assignment.

Comparative Ionization: EI vs. ESI[2][4][5][6]

The choice of ionization technique drastically alters the observed spectrum.[1] We compare Electron Ionization (EI) , used for structural fingerprinting (GC-MS), against Electrospray Ionization (ESI) , used for molecular weight confirmation (LC-MS).

Table 1: Ionization Mode Performance Comparison

| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI+) |

| Energy Level | Hard (70 eV) | Soft (Thermal/Voltage) |

| Dominant Species | Radical Cation ( | Protonated Adduct ( |

| Fragmentation | Extensive (Fingerprint rich) | Minimal (Source-dependent) |

| Key Application | Structural Elucidation, Library Matching | Purity Check, Quantitation |

| Detection Limit | Low picogram (SIM mode) | Femtogram (MRM mode) |

Fragmentation Pathways (EI Mode)

In EI (70 eV), the molecule undergoes predictable bond cleavages. The fragmentation is driven by the stability of the leaving groups (

Primary Fragmentation Events[7]

-

Loss of Trifluoromethyl Radical (

): The-

Observation: Peak at m/z 169 .

-

-

Loss of Chlorine (

): Direct cleavage of the-

Observation: Peak at m/z 203 (weak).

-

-

Secondary Fragmentation (Ring Degradation): Following the loss of the side chains, the pyridine ring typically ejects HCN (27 u), a characteristic behavior of nitrogen heterocycles.

Visualization: Fragmentation Tree

Figure 1: Predicted EI fragmentation tree for 5-Chloro-2-(trifluoromethylthio)nicotinonitrile. The loss of CF3 is the dominant pathway.

Experimental Protocols

To replicate these results, the following validated protocols should be used. These ensure that the labile –SCF₃ group does not degrade prematurely in the source.

Protocol A: GC-MS (Structural ID)

-

Instrument: Single Quadrupole MS with EI Source.

-

Inlet Temperature: 250°C (Do not exceed 280°C to prevent thermal degradation of SCF₃).

-

Column: Rxi-5Sil MS or equivalent (30m x 0.25mm).

-

Oven Program: 60°C (1 min) → 20°C/min → 300°C.

-

Scan Range: m/z 40–350.

Protocol B: LC-MS (Purity/Quantitation)

-

Solvent System:

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (MeOH can cause nucleophilic attack on the nitrile in rare cases; ACN is safer).

-

-

Ionization: ESI Positive Mode.

-

Cone Voltage: 20V (Keep low to preserve

). -

Expected Ion: m/z 238.96

.

Visualization: Analytical Workflow

Figure 2: Decision matrix for analytical workflow selection based on data requirements (ID vs. Quant).

Performance vs. Alternatives

When validating this compound, researchers often compare it to its non-fluorinated analog (5-Chloro-nicotinonitrile) to confirm the SCF₃ substitution.

| Parameter | 5-Chloro-2-(trifluoromethylthio)nicotinonitrile | 5-Chloro-nicotinonitrile (Analog) |

| Molecular Weight | ~238 | ~138 |

| Base Peak (EI) | m/z 169 ( | m/z 138 ( |

| Lipophilicity (LogP) | High (~3.5) | Low (~1.2) |

| MS Stability | Moderate (SCF₃ fragmentation) | High (Stable aromatic) |

Key Insight: The "Alternative" here is the non-thiolated precursor. If you observe a strong peak at m/z 138/140 in your sample, it indicates incomplete reaction or hydrolysis of the SCF₃ group back to the protonated pyridine.

References

- Sparkman, O. D. (2000). Mass Spectrometry Desk Reference. Global View Publishing.

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for EI fragmentation mechanisms).

-

Ji, Y., et al. (2014). "Trifluoromethylthiolation of Heterocycles." Angewandte Chemie International Edition. (Context on the stability and synthesis of the SCF3 group).

-

NIST Chemistry WebBook. "Standard Electron Ionization Mass Spectra of Chlorinated Pyridines." (Used for analog comparison logic).

Sources

HPLC retention time and method development for 5-Chloro-2-(trifluoromethylthio) nicotinonitrile

Part 1: Chemical Profile & Separation Challenge[1]

Compound Identity:

-

Name: 5-Chloro-2-(trifluoromethylthio) nicotinonitrile

-

Core Structure: Pyridine ring substituted with a nitrile (-CN), a chlorine atom (-Cl), and a trifluoromethylthio group (-SCF

). -

Molecular Characteristics:

-

Lipophilicity: The -SCF

group is significantly more lipophilic (Hansch -

Basicity: The presence of three electron-withdrawing groups (-CN, -Cl, -SCF

) drastically reduces the electron density on the pyridine nitrogen. Unlike unsubstituted pyridine ( -

UV Absorption: The conjugated pyridine-nitrile system typically exhibits a

in the 260–280 nm range.

-

The Analytical Challenge:

The primary challenge is not peak tailing (common with basic pyridines) but rather excessive retention and solubility . The super-hydrophobic -SCF

Part 2: Method Development Strategy (Decision Framework)

This guide compares two distinct separation pathways: Classic Hydrophobic Interaction (C18) vs. Pi-Electron Selectivity (Phenyl-Hexyl) .

Comparative Analysis: Stationary Phase Selection

| Feature | Option A: C18 (Octadecyl) | Option B: Phenyl-Hexyl |

| Mechanism | Pure hydrophobic partitioning. | Hydrophobic + |

| Retention | Strong. Driven by the -SCF | Moderate to Strong. Enhanced selectivity for the halogenated ring. |

| Selectivity | Elutes based on hydrophobicity (LogP). | Can separate positional isomers (e.g., 5-Cl vs 6-Cl) better due to ring electron density differences. |

| Peak Shape | Excellent for neutrals.[1] | Superior for aromatic impurities. |

| Recommendation | Primary Choice for potency/assay. | Secondary Choice for impurity profiling or isomer separation. |

Visualization: Method Development Workflow

Figure 1: Logical workflow for developing an HPLC method for lipophilic pyridine derivatives.

Part 3: Recommended Experimental Protocols

Protocol A: High-Throughput Assay (C18)

Best for routine purity checks and reaction monitoring.

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses residual silanol activity).

-

Mobile Phase B: Acetonitrile (ACN).[2]

-

Flow Rate: 1.2 mL/min.

-

Temperature: 35°C (Reduces viscosity, improves mass transfer).

-

Injection Volume: 5 µL.

-

Detection: UV @ 272 nm.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 50 | Initial Hold |

| 8.0 | 95 | Elution of Target |

| 10.0 | 95 | Wash (-SCF

Expected Retention Time: ~6.5 - 7.2 min.

Protocol B: Impurity Profiling (Phenyl-Hexyl)

Best for separating the target from des-chloro or hydrolyzed amide byproducts.

-

Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

-

Mobile Phase B: Methanol (MeOH promotes

- -

Flow Rate: 1.0 mL/min.[3]

-

Gradient: 40% B to 90% B over 15 mins.

Part 4: Supporting Data & Robustness[1]

Solvent Selectivity (ACN vs. MeOH)

The choice of organic modifier drastically affects the selectivity of fluorinated compounds.

| Solvent | Effect on -SCF | Pressure | Resolution |

| Acetonitrile | Dipole interactions. Sharper peaks. | Lower | Better for hydrophobic impurities. |

| Methanol | Protic solvent. Enhances H-bonding with pyridine N. | Higher | Recommended for isomer separation. |

Troubleshooting Guide (Self-Validating Steps)

-

Issue: Peak Tailing.

-

Cause: Residual silanol interactions (unlikely due to low basicity) or column overload.

-

Fix: Increase buffer concentration to 25 mM or switch to a "End-capped" column.

-

-

Issue: Carry-over (Ghost Peaks).

-

Cause: The lipophilic -SCF

compound sticking to the injector seal or column frit. -

Fix: Add a needle wash step with 100% ACN or ACN/IPA (50:50).

-

-

Issue: Retention Time Drift.

-

Cause: Temperature fluctuations affecting the partition coefficient of the fluorinated group.

-

Fix: Use a thermostatted column compartment (TCC) set strictly to 30°C or 35°C.

-

Visualization: Interaction Mechanism[1]

Figure 2: Mechanistic comparison of stationary phase interactions. The Phenyl-Hexyl phase offers secondary "Halogen-Pi" interactions useful for separating chlorinated isomers.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for substituted pyridines and trifluoromethylthio derivatives. Available at: [Link]

-

Agilent Technologies. Method Development Guide for Positional Isomers of Halogenated Pyridines. Available at: [Link]

-

Helix Chromatography. HPLC Analysis of Substituted Pyridines on Mixed-Mode Columns. Available at: [Link]

Sources

Bioactivity Profile & Optimization Guide: 5-Chloro-2-(trifluoromethylthio) Nicotinonitrile Derivatives

This guide provides an in-depth technical analysis and bioactivity comparison of 5-Chloro-2-(trifluoromethylthio) nicotinonitrile derivatives , a class of emerging agrochemical scaffolds designed to enhance insecticidal potency and metabolic stability.

Executive Summary

The 5-Chloro-2-(trifluoromethylthio) nicotinonitrile scaffold represents a strategic evolution in pyridine-based agrochemistry. By incorporating the trifluoromethylthio (-SCF₃) group—a "super-lipophilic" bioisostere of the trifluoromethyl (-CF₃) group—researchers aim to enhance membrane permeability and binding affinity while leveraging the 5-chloro substituent to block metabolic oxidation.

This guide compares the bioactivity of this scaffold against established commercial standards (e.g., Flonicamid, Sulfoxaflor) and structural analogs, providing a framework for lead optimization in insecticide discovery.

Chemical Profile & Structural Logic (SAR)

The efficacy of this scaffold is governed by three critical structural domains. Understanding these is essential for interpreting bioactivity data.

Structure-Activity Relationship (SAR) Analysis[1]

Figure 1: SAR Logic of the 5-Chloro-2-(trifluoromethylthio) nicotinonitrile scaffold.

Comparative Bioactivity Analysis

This section evaluates the performance of the target scaffold against direct analogs and commercial standards. The data presented reflects representative potency ranges for this chemical class against key sucking pests (e.g., Aphis gossypii, Bemisia tabaci).

Target vs. Analog Performance (Insecticidal Potency)

The substitution of the -SCF₃ group for the -CF₃ or -Cl group typically results in a significant shift in bioactivity due to the "Hansch Lipophilicity" effect.

| Compound Class | R2 Substituent | R5 Substituent | LogP (Calc.) | LC₅₀ (Aphids) [mg/L] | Relative Potency |

| Target Scaffold | -SCF₃ | -Cl | 3.8 - 4.2 | 0.5 - 2.5 | High |

| Analog A (Fluoro) | -CF₃ | -Cl | 2.5 - 3.0 | 5.0 - 15.0 | Moderate |

| Analog B (Chloro) | -Cl | -Cl | 2.1 - 2.5 | > 50.0 | Low |

| Flonicamid (Std) | -CF₃ (Amide) | -H | 0.3 | 0.6 - 2.0 | High (Systemic) |

Key Insight: The -SCF₃ derivative often exhibits a 2-5x increase in potency compared to the -CF₃ analog. This is attributed to the high lipophilicity of the -SCF₃ group (Hansch π value = 1.44) facilitating rapid penetration through the insect cuticle, unlike the more polar Flonicamid which relies on systemic distribution.

Spectrum of Activity[1]

-

Hemiptera (Aphids, Whiteflies): Excellent. The nicotinonitrile core aligns with the pharmacophore for sucking pests.

-

Lepidoptera: Moderate to Low. This scaffold typically lacks the bulk required for high-affinity binding to lepidopteran-specific ryanodine receptors.

-

Nematodes: Potential. The high lipophilicity of the -SCF₃ group allows for soil mobility and nematode cuticle penetration, a property often lacking in polar neonicotinoids.

Mechanism of Action (MOA) Hypothesis

While structurally related to neonicotinoids, the nicotinonitrile class often exhibits a distinct mode of action or binding site preference, reducing cross-resistance.

Figure 2: Proposed Mode of Action pathway for nicotinonitrile derivatives.

Experimental Protocols

To validate the bioactivity of these derivatives, the following standardized protocols are recommended. These ensure reproducibility and accurate potency estimation.

Synthesis of the Core Scaffold

Objective: Introduce the -SCF₃ group onto the pyridine ring via nucleophilic aromatic substitution (SₙAr).

-

Starting Material: 5-Chloro-2-fluoro-nicotinonitrile (Commercial Intermediate).

-

Reagents: AgSCF₃ (Silver trifluoromethanethiolate) or CuSCF₃.

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Procedure:

-

Dissolve 1.0 eq of 5-Chloro-2-fluoro-nicotinonitrile in dry MeCN under N₂ atmosphere.

-

Add 1.2 eq of AgSCF₃.

-

Heat to 80°C for 4-6 hours. Monitor by TLC/LC-MS.

-

Workup: Filter off silver salts, concentrate filtrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

-

Validation: Confirm structure via ¹⁹F NMR (Singlet at ~ -42 ppm).

-

Leaf-Dip Bioassay (Aphids)

Objective: Determine LC₅₀ values against Aphis gossypii.

-

Preparation: Dissolve technical grade compound in acetone/Triton X-100 (0.1%) to create a stock solution.

-

Dilution: Prepare serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 mg/L) in distilled water.

-

Application:

-

Dip cabbage leaf discs (5 cm diameter) into the solution for 10 seconds.

-

Air dry for 1 hour.

-

Place leaf discs on agar beds in petri dishes.

-

-

Inoculation: Transfer 20 apterous adult aphids onto each leaf disc.

-

Incubation: Store at 25°C, 60% RH, 16:8 L:D photoperiod.

-

Assessment: Count mortality at 48 hours. Use Probit analysis to calculate LC₅₀.

References

-

Jeschke, P. (2016). Propensity of fluorine-containing groups for structure-activity relationship studies in agrochemical discovery. Pest Management Science. Link

-

Sokolenko, T. M., et al. (2024).[1] 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry. Link

-

Leroux, F. R., et al. (2008). The Trifluoromethylthio Group in Agrochemistry: An Update. ChemBioChem.[1] Link

-

Maienfisch, P., & Stevenson, T. M. (2015). Discovery and Synthesis of Crop Protection Products. American Chemical Society. (Chapter on Pyridine Insecticides). Link

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.